
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its significant antimicrobial and anticoccidial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
Starting Materials: 3-methoxy-1-methyl-1H-pyrazole and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.
Purification: The product is purified through recrystallization to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The product is purified, dried, and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antimicrobial and anticoccidial properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and pathways, inhibiting their function and leading to the death of the microorganism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-1-methyl-1H-pyrazole: The parent compound without the dihydrochloride salt.
1-Methyl-1H-pyrazole-4-amine: A similar compound with different substituents.
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: The hydrochloride salt form.
Uniqueness
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its enhanced solubility and stability compared to its parent compound and other similar derivatives. This makes it more suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H11Cl2N3O |
|---|---|
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
3-methoxy-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-8-3-4(6)5(7-8)9-2;;/h3H,6H2,1-2H3;2*1H |
InChI-Schlüssel |
DVHNYBXNKWWJLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)OC)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)

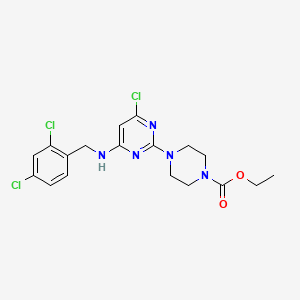
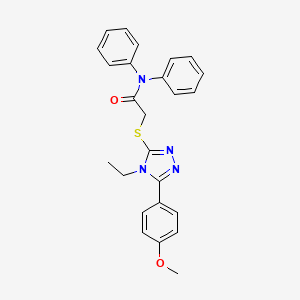
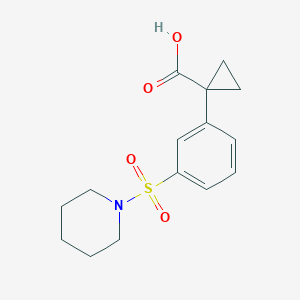

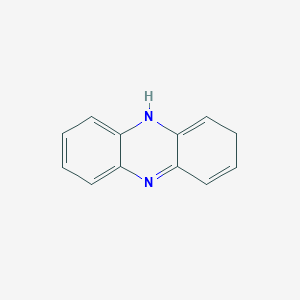
![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
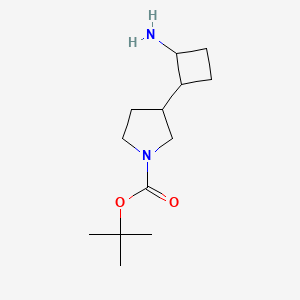
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)
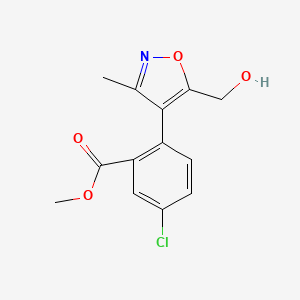

![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
